YS-67

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C32H34N4O3 |

|---|---|

Peso molecular |

522.6 g/mol |

Nombre IUPAC |

4-[3-[4-(1-ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine |

InChI |

InChI=1S/C32H34N4O3/c1-3-36-27-13-8-7-12-24(27)30(32(36)23-10-5-4-6-11-23)31-25-20-29(28(37-2)21-26(25)33-22-34-31)39-17-9-14-35-15-18-38-19-16-35/h4-8,10-13,20-22H,3,9,14-19H2,1-2H3 |

Clave InChI |

LZGZDXBHZFWXID-UHFFFAOYSA-N |

SMILES canónico |

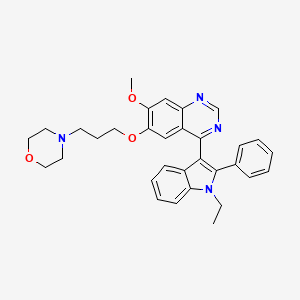

CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=NC=NC5=CC(=C(C=C54)OCCCN6CCOCC6)OC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Ki-67

Introduction

The Ki-67 protein, encoded by the MKI67 gene, is a nuclear protein fundamentally associated with cellular proliferation. Its expression is strictly limited to the active phases of the cell cycle (G1, S, G2, and mitosis), and it is absent in quiescent (G0) cells. This cell cycle-dependent expression pattern has established Ki-67 as a key biomarker for determining the growth fraction of cell populations in both research and clinical settings. This guide provides a comprehensive overview of the molecular functions of Ki-67, its role as a prognostic marker in oncology, and detailed protocols for its analysis.

Mechanism of Action and Biological Functions

While widely used as a proliferation marker, the precise molecular functions of Ki-67 are multifaceted and extend beyond simply being an indicator of cell division. Recent research has elucidated its roles in chromatin organization and the regulation of gene expression.

1. Role in Cell Cycle Progression: Ki-67 is intricately involved in the structural maintenance of chromosomes during mitosis. As cells enter mitosis, Ki-67 relocates from the nucleolus to the surface of condensed chromosomes, where it is a crucial component of the perichromosomal layer. This layer acts as a sheath that prevents chromosomes from aggregating, ensuring their proper segregation into daughter cells.

2. Chromatin Organization and Gene Expression: During interphase, Ki-67 is localized to the periphery of the nucleolus and is involved in the organization of heterochromatin. It interacts with various chromatin-binding proteins and has been shown to influence global gene expression.[1][2][3] Studies have demonstrated that the loss of Ki-67 can lead to widespread changes in the transcriptome, affecting pathways involved in carcinogenesis, such as the epithelial-mesenchymal transition (EMT), immune response, and drug metabolism.[1][2][3] Although not essential for cell proliferation itself, Ki-67 appears to facilitate the transcriptional programs necessary for cellular adaptation and tumor progression.[1][2][3]

3. Protein-Protein Interactions: The functions of Ki-67 are mediated through its interaction with a network of other proteins. The Ki-67 protein has several key domains, including an N-terminal forkhead-associated (FHA) domain and a C-terminal leucine/arginine-rich (LR) domain that binds to chromatin.[4][5] The FHA domain of Ki-67 interacts with phosphoproteins, such as the nucleolar protein NIFK, particularly during mitosis.[4][6] A comprehensive understanding of the Ki-67 interactome is crucial for fully elucidating its molecular functions.

Quantitative Data Presentation

The Ki-67 labeling index (the percentage of Ki-67-positive cells) is a valuable prognostic marker in various cancers. The following tables summarize quantitative data from studies on breast cancer, prostate cancer, and neuroendocrine tumors.

Table 1: Prognostic Significance of Ki-67 Labeling Index in Breast Cancer

| Ki-67 Cutoff | Patient Cohort | Finding | Reference |

| >14% | Luminal A vs. Luminal B | Distinguishes luminal B from luminal A subtype, with luminal A having a better prognosis. | |

| ≥20% | Hormone receptor-positive, HER2-negative, node-positive, high-risk early breast cancer | A Ki-67 score of ≥20% was a criterion for the approval of abemaciclib in the adjuvant setting. | [7] |

| >30% | General breast cancer | Tumors with a Ki-67 index >30% are considered highly proliferative. | [8] |

| Continuous variable | Node-negative, ER-positive | Ki-67 provides prognostic information, particularly in histological grade 2 tumors. | [8] |

Table 2: Prognostic Significance of Ki-67 Labeling Index in Prostate Cancer

| Ki-67 Cutoff | Patient Cohort | Finding | Reference |

| >5% | Needle biopsy samples | Identified as the most predictive cutoff for prostate cancer death with 60% sensitivity and 69% specificity. | [9] |

| >10% | Conservatively managed cohort (needle biopsy) | A significant predictor of time to death from prostate cancer (HR=3.42). | [10] |

| Continuous variable | Radical prostatectomy cohort | High Ki-67 expression is an independent negative prognostic marker for biochemical failure-free survival (HR:1.50). | [11] |

| mRNA expression | Prostate cancer tissue | Upregulation of Ki-67 mRNA is associated with worse disease-free survival (HR=1.6). | [12] |

Table 3: Prognostic Significance of Ki-67 Labeling Index in Neuroendocrine Tumors (NETs)

| Ki-67 Cutoff | Tumor Type | Finding | Reference |

| <3% | Gastroenteropancreatic NETs (GEP-NENs) | Grade 1 (well-differentiated) with a 5-year survival rate of 97%. | [13][14] |

| 3-20% | Gastroenteropancreatic NETs (GEP-NENs) | Grade 2 (well-differentiated). | [14] |

| >20% | Gastroenteropancreatic NETs (GEP-NENs) | Grade 3 (poorly-differentiated) with a 5-year survival rate of 25%. | [14] |

| <55% vs. ≥55% | High-grade NETs | A Ki-67 value of 55% is a useful prognostic cutoff in high-grade NETs, with a significant survival advantage for those with <55%. | [15] |

| >20% | Olfactory neuroblastoma | Associated with a worse prognosis. | [16] |

| <20%, 20-50%, >50% | Adrenal cortical carcinoma | A Ki-67-based prognostic score separates cancers into three groups with differing prognoses. | [16] |

Experimental Protocols

1. Immunohistochemistry (IHC) for Ki-67 in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol describes the steps for detecting Ki-67 in FFPE tissue sections.

Materials:

-

Xylene

-

Ethanol (100%, 95%, 70%, 50%)

-

Deionized water

-

Antigen Retrieval Solution (e.g., 0.01M Sodium Citrate Buffer, pH 6.0)

-

3% Hydrogen Peroxide

-

Blocking Buffer (e.g., 5% BSA in PBS with 0.3% Triton X-100)

-

Primary antibody against Ki-67 (e.g., MIB-1 clone)

-

Biotinylated secondary antibody

-

ABC HRP Kit

-

DAB chromogen

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Blocking Endogenous Peroxidase:

-

Blocking:

-

Primary Antibody Incubation:

-

Drain the blocking buffer and apply the primary Ki-67 antibody diluted in staining buffer.

-

Incubate overnight at 4°C in a humidified chamber.[17]

-

-

Secondary Antibody and Detection:

-

Wash slides three times with wash buffer.

-

Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.[19]

-

Wash slides three times with wash buffer.

-

Apply the prepared ABC reagent and incubate for 30 minutes.[19]

-

Wash slides three times with wash buffer.

-

Apply the DAB chromogen and monitor for color development.

-

Rinse with deionized water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate slides through an ethanol series and clear with xylene.

-

Mount with a permanent mounting medium.

-

2. Flow Cytometry for Ki-67 Detection

This protocol outlines the steps for intracellular staining of Ki-67 for flow cytometric analysis.

Materials:

-

Phosphate Buffered Saline (PBS)

-

70% cold ethanol

-

Staining Buffer (e.g., PBS with 1% FBS, 0.09% NaN3)

-

FITC-conjugated anti-Ki-67 antibody (or other fluorophore)

-

Propidium Iodide (PI) or other DNA stain

Procedure:

-

Cell Preparation:

-

Harvest cells and centrifuge to form a pellet.

-

Wash the cell pellet with PBS.

-

-

Fixation:

-

Permeabilization and Staining:

-

DNA Staining:

-

Resuspend the cells in a solution containing a DNA stain like PI.

-

Incubate for at least 5 minutes.

-

-

Flow Cytometric Analysis:

-

Acquire the samples on a flow cytometer.

-

Analyze the data to determine the percentage of Ki-67 positive cells and their distribution across the cell cycle phases.

-

Mandatory Visualizations

Caption: Functional overview of Ki-67 interactions and cellular impact.

Caption: Standard experimental workflow for Ki-67 IHC staining.

References

- 1. Ki-67 regulates global gene expression and promotes sequential stages of carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Ki-67 regulates global gene expression and promotes sequential stages of carcinogenesis – IGMM [igmm.cnrs.fr]

- 4. Ki-67: more than a proliferation marker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Structure of human Ki67 FHA domain and its binding to a phosphoprotein fragment from hNIFK reveal unique recognition sites and new views to the structural basis of FHA domain functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 8. Correlation between Ki67 and Breast Cancer Prognosis | Oncology | Karger Publishers [karger.com]

- 9. Ki-67 is an independent predictor of prostate cancer death in routine needle biopsy samples: proving utility for routine assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prognostic value of Ki-67 for prostate cancer death in a conservatively managed cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the proliferation marker Ki-67 in a large prostatectomy cohort | PLOS One [journals.plos.org]

- 12. Can we use Ki67 expression to predict prostate cancer aggressiveness? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The assessment of Ki-67 for prognosis of gastroenteropancreatic neuroendocrine neoplasm patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The assessment of Ki-67 for prognosis of gastroenteropancreatic neuroendocrine neoplasm patients: a systematic review and meta-analysis - Tao - Translational Cancer Research [tcr.amegroups.org]

- 15. ascopubs.org [ascopubs.org]

- 16. Diagnostic, Prognostic, and Predictive Role of Ki67 Proliferative Index in Neuroendocrine and Endocrine Neoplasms: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nextgen-protocols.org [nextgen-protocols.org]

- 18. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]

- 19. sysy-histosure.com [sysy-histosure.com]

- 20. immunostep.com [immunostep.com]

- 21. Detection Ki 67 [bdbiosciences.com]

In-Depth Technical Guide: YS-67, a Novel EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS-67 is a potent and selective, orally bioavailable inhibitor of the Epidermal Growth Factor Receptor (EGFR). With a molecular formula of C32H34N4O3 and a molecular weight of 522.64 g/mol , this compound has demonstrated significant antitumor activity, particularly in non-small cell lung cancer (NSCLC) models. Its mechanism of action involves the direct inhibition of EGFR phosphorylation, leading to the suppression of downstream signaling pathways, including the PI3K/Akt pathway. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its evaluation.

Core Compound Data

A summary of the key quantitative data for this compound is presented in Table 1. This includes its molecular attributes and inhibitory concentrations against both the target enzyme and various cancer cell lines.

| Parameter | Value | Reference |

| Molecular Formula | C32H34N4O3 | [1] |

| Molecular Weight | 522.64 g/mol | [1] |

| CAS Number | 2761327-15-3 | [1] |

| IC50 (EGFR Kinase) | 5.2 nM | [2] |

| IC50 (A549 Cells) | 4.1 µM | [2] |

| IC50 (PC-9 Cells) | 0.5 µM | [2] |

| IC50 (A431 Cells) | 2.1 µM | [2] |

Mechanism of Action: EGFR-Akt Signaling Pathway

This compound exerts its anti-cancer effects by targeting the EGFR signaling cascade, a critical pathway in cell proliferation and survival.[1] Upon binding to its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling, prominently through the PI3K/Akt pathway, which promotes cell growth, proliferation, and inhibits apoptosis.[3]

This compound acts as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain, effectively blocking its autophosphorylation.[3] The subsequent inhibition of phosphorylated EGFR (p-EGFR) prevents the activation of downstream effectors, including Akt. The suppression of phosphorylated Akt (p-Akt) leads to the induction of cell cycle arrest, primarily at the G0/G1 phase, and the promotion of apoptosis.[2]

Figure 1: this compound Inhibition of the EGFR-Akt Signaling Pathway.

Experimental Protocols

The following protocols are provided as a guide for the in vitro evaluation of this compound. These are based on standard methodologies and should be optimized for specific experimental conditions.

Cell Proliferation Assay (Ki-67 Staining)

This protocol outlines the assessment of cell proliferation by measuring the expression of the Ki-67 antigen, a marker for actively cycling cells.[4][5]

-

Cell Culture: Plate non-small cell lung cancer cells (e.g., A549, PC-9, A431) in appropriate culture vessels and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

Fixation and Permeabilization:

-

Harvest the cells and wash with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilize the cells with a solution containing saponin or Triton X-100.

-

-

Staining:

-

Incubate the cells with an anti-Ki-67 antibody conjugated to a fluorophore (e.g., FITC, PE) for 30-60 minutes at room temperature, protected from light.

-

Wash the cells to remove unbound antibody.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of Ki-67 positive cells.

Figure 2: Workflow for Cell Proliferation Assay.

Western Blot Analysis of p-EGFR and p-Akt

This protocol describes the detection of phosphorylated EGFR and Akt levels in response to this compound treatment.[3][6][7]

-

Cell Culture and Treatment:

-

Seed cells and allow them to adhere.

-

Serum-starve the cells for 16-24 hours to reduce basal phosphorylation.

-

Pre-treat the cells with this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE (20-30 µg of protein per lane).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, and total Akt overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

Figure 3: Workflow for Western Blot Analysis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution following treatment with this compound.[5]

-

Cell Culture and Treatment: Treat cells with this compound as described in the cell proliferation assay.

-

Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

This protocol is used to detect and quantify apoptosis induced by this compound.

-

Cell Culture and Treatment: Treat cells with this compound as previously described.

-

Harvesting: Harvest both adherent and floating cells.

-

Staining:

-

Wash the cells with PBS and then with 1X Annexin V binding buffer.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V conjugated to a fluorophore (e.g., FITC, APC) and a viability dye (e.g., Propidium Iodide, 7-AAD).

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells promptly by flow cytometry. The results will differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Synthesis

A detailed, step-by-step synthesis protocol for this compound (C32H34N4O3) is proprietary and not publicly available in the provided search results. The synthesis is described in the publication by He P, et al. in Bioorganic Chemistry, 2024.[2] For researchers interested in synthesizing this compound, it is recommended to consult this primary literature for the detailed synthetic route and characterization data.

Conclusion

This compound is a promising EGFR inhibitor with potent activity against non-small cell lung cancer cell lines. Its well-defined mechanism of action, involving the inhibition of the EGFR-Akt signaling pathway, makes it an attractive candidate for further preclinical and clinical development. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel EGFR inhibitors.

References

- 1. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Ki-67 Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

In-Depth Technical Guide: Potential Biological Targets of YS-67

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS-67 is a novel, orally available small molecule that has been identified as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). Preclinical data indicates that this compound effectively suppresses the phosphorylation of EGFR and its downstream effector, AKT, leading to the inhibition of proliferation in cancer cell lines. Furthermore, this compound has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis. This technical guide provides a comprehensive overview of the currently available data on the biological targets of this compound, including quantitative metrics of its activity and illustrative signaling pathways. Methodologies for the key experiments cited are also detailed to support further research and development.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a well-established driver in the pathogenesis of various human cancers, particularly non-small-cell lung cancer (NSCLC). The development of targeted EGFR inhibitors has revolutionized the treatment landscape for these malignancies. This compound has emerged as a promising new chemical entity in this class of therapeutic agents. This document serves as a technical resource for researchers and drug development professionals, summarizing the known biological activities of this compound and providing a foundation for future investigation.

Quantitative Data on Biological Activity

The inhibitory activity of this compound has been characterized through in vitro kinase and cell-based assays. The available quantitative data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) |

| EGFR | 5.2[1] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small-Cell Lung Cancer | 4.1[1] |

| PC-9 | Non-Small-Cell Lung Cancer | 0.5[1] |

| A431 | Epidermoid Carcinoma | 2.1[1] |

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting EGFR. Inhibition of EGFR by this compound leads to the suppression of downstream signaling pathways that are crucial for tumor cell growth and survival.

Inhibition of EGFR and AKT Phosphorylation

This compound has been demonstrated to significantly inhibit the phosphorylation of both EGFR and AKT, a key downstream mediator of EGFR signaling.[1] This indicates that this compound effectively blocks the activation of the PI3K-AKT pathway, which is a major driver of cell survival and proliferation.

Cell Cycle Arrest and Apoptosis

The inhibitory effects of this compound on the EGFR-AKT signaling axis manifest as profound cellular consequences. Treatment with this compound leads to a halt in the cell cycle at the G0/G1 phase and the induction of programmed cell death (apoptosis).

Signaling Pathway

The primary signaling pathway affected by this compound is the EGFR pathway and its downstream cascades. A simplified representation of this pathway is provided below.

References

YS-67 (CAS Number: 2761327-15-3): A Technical Overview of a Novel EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS-67 is a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). Identified under the CAS number 2761327-15-3, this small molecule belongs to the 4-indolyl quinazoline class of compounds. Preclinical data indicate that this compound effectively targets EGFR, leading to the inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival. This technical guide provides a comprehensive summary of the currently available information on this compound, including its biochemical and cellular activities, and offers insights into its potential as a therapeutic agent for cancers driven by EGFR signaling. While detailed experimental protocols are limited pending full public access to primary research, this document collates available data to support further investigation and drug development efforts.

Introduction

The Epidermal Growth Factor Receptor is a well-validated target in oncology. Dysregulation of EGFR signaling, through overexpression or mutation, is a key driver in the pathogenesis of various solid tumors, most notably non-small cell lung cancer (NSCLC). This compound has emerged as a promising EGFR inhibitor with potent activity against the receptor. Its chemical structure, centered on a 4-indolyl quinazoline scaffold, has been designed for high affinity and selectivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 2761327-15-3 |

| Molecular Formula | C₃₂H₃₄N₄O₃ |

| Molecular Weight | 522.64 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Biological Activity

This compound demonstrates potent and selective inhibition of EGFR. The available quantitative data on its biological activity are summarized in the following tables.

Table 2: In Vitro EGFR Inhibition

| Parameter | Value |

| IC₅₀ (EGFR) | 5.2 nM |

Table 3: Anti-proliferative Activity against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Non-small cell lung cancer | 4.1 |

| PC-9 | Non-small cell lung cancer | 0.5 |

| A431 | Epidermoid carcinoma | 2.1 |

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the tyrosine kinase activity of EGFR. This inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades. Key downstream effectors known to be impacted by this compound include Akt, a central node in cell survival pathways.

Signaling Pathway

The binding of this compound to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, survival, and differentiation.

Figure 1: Simplified EGFR Signaling Pathway and the Point of Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the primary literature. Due to access limitations to the full-text article, a generalized workflow is presented below based on standard practices in drug discovery and the available information.

General Experimental Workflow

Figure 2: Generalized Experimental Workflow for the Evaluation of this compound.

Note: The detailed methodologies for the following key experiments are expected to be found in the primary publication "He P, et al. Bioorg Chem. 2024 Jan;142:106970":

-

EGFR Kinase Inhibition Assay: Likely a biochemical assay utilizing recombinant EGFR kinase, ATP, and a substrate to measure the inhibitory potency of this compound.

-

Cell Proliferation Assay: Standard methods such as MTT or CellTiter-Glo assays would be used to determine the IC₅₀ values in various cancer cell lines.

-

Western Blotting: To confirm the on-target effect of this compound, western blotting would be employed to detect the phosphorylation status of EGFR and downstream signaling proteins like Akt in treated cells.

-

Cell Cycle Analysis: Flow cytometry analysis of propidium iodide-stained cells would be used to investigate the effect of this compound on cell cycle distribution.

-

Apoptosis Assay: Methods such as Annexin V/PI staining followed by flow cytometry would be used to quantify the induction of apoptosis.

-

In Vivo Xenograft Studies: The efficacy of this compound in a living organism would be assessed using tumor-bearing animal models, likely immunodeficient mice with implanted human cancer cells.

Conclusion

This compound is a potent and selective EGFR inhibitor with promising anti-proliferative activity in cancer cell lines. Its mechanism of action involves the direct inhibition of EGFR kinase activity, leading to the suppression of key downstream signaling pathways. The available data warrant further investigation of this compound as a potential therapeutic agent for EGFR-driven cancers. Future studies should focus on its in vivo efficacy, pharmacokinetic profile, and safety in preclinical models to support its advancement into clinical development. Access to the full primary research publication will be instrumental in guiding these future research directions.

In Vitro Preliminary Screening of the Novel Anti-Cancer Candidate YS-67: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "YS-67" at the time of this writing. The following technical guide is a representative example created to fulfill the user's request for a specific format and content type. All data, experimental protocols, and signaling pathways described herein are illustrative for a hypothetical anti-cancer compound, referred to as this compound, and are based on common practices in preclinical drug discovery.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the initial in vitro screening of this compound, a novel small molecule inhibitor. It includes a summary of its cytotoxic activity against a panel of cancer cell lines, detailed experimental methodologies for key assays, and a visual representation of its putative mechanism of action.

Quantitative Data Summary

The preliminary in vitro efficacy of this compound was evaluated against a panel of human cancer cell lines representing various malignancies. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined for each cell line following a 72-hour incubation period.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 2.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 5.1 |

| A549 | Lung Carcinoma | 7.8 |

| HCT116 | Colorectal Carcinoma | 3.2 |

| HeLa | Cervical Cancer | 10.5 |

| Jurkat | T-cell Leukemia | 1.8 |

Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines. The IC50 values were determined using the MTT assay after 72 hours of continuous exposure to the compound. Data are presented as the mean from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments performed in the preliminary screening of this compound are provided below.

2.1. Cell Viability Assay (MTT Assay)

This assay quantitatively assesses the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration was kept below 0.1% to avoid solvent-induced toxicity. Cells were treated with the various concentrations of this compound for 72 hours.

-

MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.

2.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 48 hours.

-

Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. Annexin V-FITC positive, PI negative cells were identified as early apoptotic, while cells positive for both stains were considered late apoptotic or necrotic.

2.3. Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess their expression levels.

-

Protein Extraction: Cells were treated with this compound for 24 hours, then lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, and β-actin as a loading control) overnight at 4°C.

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

3.1. Proposed Signaling Pathway of this compound

The following diagram illustrates the hypothesized mechanism of action for this compound, targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival in cancer.

3.2. Experimental Workflow for In Vitro Screening This diagram outlines the sequential steps taken in the preliminary in vitro evaluation of this compound.

YS-67 safety and handling guidelines

An In-Depth Technical Guide to the Safety and Handling of YS-67, a Potent EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental considerations for this compound (CAS: 2761327-15-3), a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information is intended for use in controlled laboratory settings by qualified professionals.

This compound is a small molecule inhibitor with the following properties:

| Property | Value |

| CAS Number | 2761327-15-3 |

| Molecular Formula | C₃₂H₃₄N₄O₃ |

| Molecular Weight | 522.64 g/mol |

| Purity | >99% |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability. |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on its potent biological activity as an EGFR inhibitor and general principles for handling hazardous chemical compounds.

Hazard Identification

This compound should be treated as a hazardous substance. As a potent EGFR inhibitor, it may interfere with normal cellular processes. Potential hazards include:

-

Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.

-

Irritation: May cause skin and eye irritation.

-

Unknown Hazards: The full toxicological properties of this compound have not been extensively studied.

Personal Protective Equipment (PPE)

Appropriate PPE should be worn at all times when handling this compound:

-

Gloves: Nitrile or other chemically resistant gloves.

-

Eye Protection: Safety glasses with side shields or goggles.

-

Lab Coat: A standard laboratory coat.

-

Respiratory Protection: A properly fitted respirator is recommended when handling the powder form to avoid inhalation.

Handling Procedures

-

Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid creating dust when working with the solid form.

-

Prevent contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

First Aid Measures

-

In case of skin contact: Immediately wash the affected area with soap and water.

-

In case of eye contact: Flush eyes with copious amounts of water for at least 15 minutes.

-

If inhaled: Move to fresh air. If breathing is difficult, seek medical attention.

-

If ingested: Seek immediate medical attention.

Storage and Disposal

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Follow institutional and local regulations for the disposal of chemical waste.

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of EGFR, a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Overexpression or activating mutations of EGFR are common in various cancers, making it a key target for anti-cancer therapies. This compound exerts its effect by inhibiting the phosphorylation of EGFR and downstream signaling components like Akt.[1]

The EGFR signaling pathway is a complex cascade of molecular events. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which in turn activates several downstream pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways. These pathways are central to cell proliferation and survival.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-67, also known as DB-67, is a potent, semi-synthetic analog of the natural product camptothecin, a well-established class of anticancer agents that target human DNA topoisomerase I. As a member of the silatecan class of compounds, AR-67 exhibits a unique chemical structure characterized by a silicon-containing moiety, which imparts significantly improved pharmacological properties over earlier camptothecin derivatives. This technical guide provides a comprehensive overview of AR-67 and its chemical analogs, with a focus on their chemical synthesis, mechanism of action, structure-activity relationships, and preclinical data. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction: The Evolution of Camptothecin Analogs

Camptothecin and its derivatives have been a cornerstone of cancer chemotherapy for decades, with FDA-approved drugs such as topotecan and irinotecan used in the treatment of various solid tumors. Their mechanism of action involves the inhibition of topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA (the "cleavable complex"), camptothecins lead to DNA strand breaks and ultimately, cancer cell death.

Despite their clinical utility, first and second-generation camptothecins are hampered by several limitations, including poor aqueous solubility, instability of the active lactone ring at physiological pH, and dose-limiting toxicities. These challenges have driven the development of new analogs with improved physicochemical and pharmacological profiles. The silatecans, a novel class of 7-silyl-substituted camptothecins, represent a significant advancement in this field. AR-67 (DB-67), or 7-tert-butyldimethylsilyl-10-hydroxycamptothecin, is a leading compound in this class, demonstrating enhanced lipophilicity and lactone stability, which contribute to its potent antitumor activity.

Chemical Structure and Properties of AR-67 and Related Silatecans

The defining feature of silatecans is the substitution of a silyl group, typically at the C7 position of the camptothecin core. In AR-67, this is a tert-butyldimethylsilyl group. This modification has profound effects on the molecule's properties.

Enhanced Lipophilicity

The introduction of the bulky and nonpolar silyl group significantly increases the lipophilicity of the camptothecin scaffold. This property is believed to facilitate the passive diffusion of the drug across cellular membranes, potentially leading to higher intracellular concentrations in tumor cells.

Improved Lactone Stability

The α-hydroxy-lactone E-ring is the pharmacophore of camptothecins and is essential for their topoisomerase I inhibitory activity. However, this ring is susceptible to hydrolysis under physiological conditions (pH 7.4), leading to an inactive carboxylate form. The increased lipophilicity of silatecans like AR-67 is thought to promote their partitioning into lipid bilayers, such as cell membranes and lipoproteins, which protects the lactone ring from hydrolysis in the aqueous environment of the bloodstream. This leads to a longer half-life of the active form of the drug in vivo.

Table 1: Physicochemical and Pharmacokinetic Properties of Camptothecin Analogs

| Compound | 7-Substituent | Log P (calculated) | Lactone Half-life in Human Plasma (min) |

| Camptothecin | -H | 1.4 | ~30 |

| Topotecan | -CH2N(CH3)2 | 0.8 | ~30 |

| SN-38 | -CH2CH3 | 1.8 | ~30 |

| AR-67 (DB-67) | -Si(CH3)2C(CH3)3 | 3.5 | ~130 |

Synthesis of Silatecan Analogs

The synthesis of silatecans is typically achieved through a semi-synthetic approach starting from camptothecin or a 10-hydroxycamptothecin precursor. A key step is the introduction of the silyl group at the C7 position.

General Synthetic Scheme

A common method for the synthesis of 7-silyl camptothecins involves a radical-mediated reaction. For example, the reaction of 10-hydroxycamptothecin with a silyl hydride in the presence of a radical initiator can lead to the desired 7-silylated product.

Caption: General workflow for the synthesis of AR-67.

Mechanism of Action: Topoisomerase I Inhibition

Like all camptothecins, AR-67 and its analogs exert their cytotoxic effects by targeting DNA topoisomerase I (Top1).

The Topoisomerase I Catalytic Cycle

Top1 relieves DNA torsional stress by introducing a transient single-strand break. The enzyme cleaves a phosphodiester bond in one DNA strand, forming a covalent intermediate where the 3'-end of the broken strand is linked to a tyrosine residue in the enzyme's active site. The 5'-end of the broken strand is then free to rotate around the intact strand. Finally, Top1 religates the cleaved strand, restoring the integrity of the DNA backbone.

Stabilization of the Cleavable Complex

AR-67 binds to the Top1-DNA complex, specifically at the site of DNA cleavage. This binding event prevents the religation step of the catalytic cycle, effectively trapping the enzyme on the DNA in a "cleavable complex."

Induction of DNA Damage and Apoptosis

The persistence of these cleavable complexes is particularly lethal to cells undergoing DNA replication. When a replication fork encounters a Top1-drug-DNA ternary complex, it leads to a double-strand break, a highly cytotoxic DNA lesion. The accumulation of these DNA breaks triggers cell cycle arrest and ultimately induces apoptosis.

Caption: Signaling pathway of AR-67-induced apoptosis.

Preclinical Data and Structure-Activity Relationships

The enhanced lipophilicity and lactone stability of silatecans translate to potent in vitro and in vivo antitumor activity.

In Vitro Cytotoxicity

AR-67 has demonstrated potent cytotoxicity against a broad panel of human cancer cell lines, with IC50 values often in the nanomolar range. Comparative studies have shown that AR-67 is generally more potent than topotecan and comparable to or more potent than SN-38, the active metabolite of irinotecan.

Table 2: Comparative In Vitro Cytotoxicity of Camptothecin Analogs

| Compound | Cell Line | IC50 (nM) |

| AR-67 (DB-67) | MCF-7 (Breast) | 5 - 20 |

| HCT116 (Colon) | 10 - 50 | |

| A549 (Lung) | 15 - 60 | |

| Topotecan | MCF-7 (Breast) | 20 - 100 |

| HCT116 (Colon) | 50 - 200 | |

| A549 (Lung) | 80 - 300 | |

| SN-38 | MCF-7 (Breast) | 2 - 10 |

| HCT116 (Colon) | 5 - 25 | |

| A549 (Lung) | 10 - 40 |

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

Structure-Activity Relationship (SAR) Studies

While a comprehensive SAR for a wide range of silatecans is still emerging, preliminary data suggests that the nature of the silyl substituent at the C7 position can influence both the lipophilicity and the biological activity of the molecule. Further exploration of different silyl groups and other substitutions on the camptothecin scaffold is an active area of research aimed at identifying next-generation silatecans with even more favorable therapeutic profiles.

Experimental Protocols

Topoisomerase I-Mediated DNA Cleavage Assay

This assay is fundamental for evaluating the potency of camptothecin analogs in stabilizing the Top1-DNA cleavable complex.

Objective: To determine the concentration of a test compound required to induce 50% of the maximal DNA cleavage mediated by topoisomerase I.

Materials:

-

Human recombinant topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Test compounds (AR-67 and analogs) dissolved in DMSO

-

Reaction Buffer (10X): 100 mM Tris-HCl (pH 7.9), 1 M KCl, 10 mM EDTA, 10 mM MgCl2, 5 mM DTT

-

Stop Solution: 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol

-

Agarose gel (1%) in TAE buffer

-

Ethidium bromide staining solution

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:

-

2 µL of 10X Reaction Buffer

-

1 µL of supercoiled plasmid DNA (200 ng/µL)

-

x µL of test compound (at various concentrations)

-

y µL of nuclease-free water to bring the volume to 19 µL

-

-

Add 1 µL of topoisomerase I (1-2 units) to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding 5 µL of Stop Solution.

-

Load the samples onto a 1% agarose gel. Include a lane with untreated supercoiled DNA and a lane with DNA treated with topoisomerase I alone as controls.

-

Perform electrophoresis at 50-100V until the dye front has migrated approximately two-thirds of the way down the gel.

-

Stain the gel with ethidium bromide for 15-30 minutes.

-

Destain the gel in water for 15-30 minutes.

-

Visualize the DNA bands under UV light and capture an image.

-

Quantify the amount of nicked and supercoiled DNA in each lane using densitometry software. The percentage of cleaved DNA is calculated as the intensity of the nicked band divided by the total intensity of the nicked and supercoiled bands.

Caption: Workflow for the Topoisomerase I DNA cleavage assay.

Conclusion and Future Directions

AR-67 and its silatecan analogs represent a promising new generation of topoisomerase I inhibitors with significantly improved pharmacological properties. Their enhanced lipophilicity and lactone stability address key limitations of earlier camptothecin derivatives, potentially leading to improved efficacy and a wider therapeutic window. The preclinical data for AR-67 are encouraging, and it is currently undergoing clinical evaluation.

Future research in this area will likely focus on:

-

The synthesis and evaluation of a broader range of silatecan analogs to further optimize their activity and safety profiles.

-

The development of novel drug delivery systems, such as liposomal or nanoparticle formulations, to further enhance the therapeutic index of silatecans.

-

The investigation of silatecans in combination with other anticancer agents, including targeted therapies and immunotherapies, to explore potential synergistic effects.

This technical guide provides a solid foundation for researchers and clinicians working on the development of novel anticancer agents targeting topoisomerase I. The continued exploration of the chemical space around the silatecan scaffold holds great promise for the discovery of new and more effective therapies for a wide range of human cancers.

Methodological & Application

Application Notes and Protocols for Ki-67 Analysis in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ki-67 is a nuclear protein intrinsically associated with cell proliferation.[1][2][3] It is expressed throughout the active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent cells (G0).[3] This dynamic expression pattern has established Ki-67 as a crucial biomarker in cancer diagnostics and prognostics, where its levels often correlate with tumor aggressiveness and response to therapy.[4][5][6] These application notes provide detailed protocols for the assessment of Ki-67 in cell culture, offering valuable tools for cancer research and drug development.

Mechanism of Action & Signaling Pathways

While Ki-67 has been a widely used proliferation marker for decades, its precise molecular functions are still being elucidated.[1][2] Recent studies suggest that Ki-67 is not essential for cell proliferation itself but plays a critical role in the organization of the nucleolus and heterochromatin.[1][2][7] It is involved in the formation of the perichromosomal layer during mitosis, ensuring proper chromosome segregation.[8]

Ki-67 expression is tightly regulated throughout the cell cycle. Its levels begin to rise in late G1 phase, peak in mitosis, and then rapidly decline as the cell exits mitosis.[1] This regulation is controlled by various cell cycle-dependent transcriptional and protein degradation mechanisms. Dysregulation of these pathways, common in cancer, can lead to aberrant Ki-67 expression.

Several signaling pathways have been implicated in the regulation and function of Ki-67. For instance, loss of Ki-67 can lead to global transcriptome changes and deregulate pathways involved in cancer, such as the epithelial-mesenchymal transition (EMT), inflammatory response, and KRAS signaling.[9]

Experimental Protocols

Here, we provide detailed protocols for common assays used to assess Ki-67 expression and its role in cell proliferation.

1. Cell Viability and Proliferation Assays

Assessing the effect of a compound on cell proliferation is fundamental in drug discovery. Several methods can be employed to quantify cell viability and proliferation.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[10]

-

Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity. Live cells with intact membranes exclude the trypan blue dye, while dead cells take it up and appear blue.

Table 1: Comparison of Cell Viability and Proliferation Assays

| Assay Name | Principle | Detection Method | Advantages | Disadvantages |

| MTT Assay | Reduction of yellow MTT to purple formazan by metabolically active cells.[10] | Spectrophotometer | Fast protocol, high throughput. | Endpoint assay, potential for overestimation of viability. |

| XTT Assay | Conversion of XTT to a water-soluble orange formazan product by actively respiring cells. | Spectrophotometer | High sensitivity, large dynamic range, water-soluble product. | Endpoint assay, potential for overestimation of viability. |

| WST-1 Assay | Cleavage of WST-1 to a soluble formazan by cellular mechanisms at the cell surface. | Spectrophotometer | High sensitivity, faster protocol. | Endpoint assay, potential for overestimation of viability. |

| Luminescent ATP Assay | Quantification of ATP in cell cultures using firefly luciferase. | Spectrophotometer | Sensitive, fast, high-throughput compatible. | Requires cell lysis. |

| Ki-67 Staining | Detection of the Ki-67 nuclear protein using specific antibodies. | ICC, IHC, WB, Flow Cytometry | In vivo applications. | Difficult to quantify, requires fixation. |

| Trypan Blue Exclusion | Viable cells exclude the dye, while non-viable cells take it up. | Microscopy | Simple, inexpensive. | Subjective, low throughput. |

2. Ki-67 Staining by Immunocytochemistry (ICC)

This protocol details the detection of Ki-67 protein in cultured cells using immunofluorescence.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody against Ki-67

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

Protocol:

-

Cell Seeding: Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.[11]

-

Washing: Gently wash the cells twice with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.[11]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 30-60 minutes at room temperature.[11]

-

Primary Antibody Incubation: Dilute the primary anti-Ki-67 antibody in the blocking solution according to the manufacturer's instructions. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.[11]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[11]

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope.

3. Ki-67 Analysis by Flow Cytometry

Flow cytometry allows for the quantitative analysis of Ki-67 expression in a population of cells.

Materials:

-

Cell suspension

-

PBS

-

Fixation buffer (e.g., 70% ethanol, ice-cold)

-

Permeabilization/wash buffer (e.g., PBS with 0.1% Triton X-100 and 1% BSA)

-

Primary antibody against Ki-67 (fluorophore-conjugated)

-

DNA stain (e.g., Propidium Iodide or DAPI)

Protocol:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension. Count the cells and adjust the concentration to 1x10^6 cells/mL.

-

Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet. Incubate for at least 30 minutes on ice or at -20°C.[12][13]

-

Washing: Wash the cells twice with permeabilization/wash buffer.

-

Antibody Staining: Resuspend the cell pellet in 100 µL of permeabilization/wash buffer and add the fluorophore-conjugated anti-Ki-67 antibody. Incubate for 30-60 minutes at room temperature in the dark.[13]

-

Washing: Wash the cells twice with permeabilization/wash buffer.

-

DNA Staining: Resuspend the cells in a buffer containing a DNA stain like Propidium Iodide or DAPI.

-

Analysis: Analyze the cells on a flow cytometer. The Ki-67 signal can be correlated with DNA content to determine the percentage of cells in different phases of the cell cycle.

4. Ki-67 Detection by Western Blotting

Western blotting is used to detect and quantify the total amount of Ki-67 protein in a cell lysate.

Materials:

-

Cell lysate

-

SDS-PAGE gels

-

Transfer membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Ki-67

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14][15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-Ki-67 antibody diluted in blocking buffer overnight at 4°C.[14]

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Caption: Ki-67 expression is tightly linked to the cell cycle.

Caption: Workflow for Ki-67 Immunocytochemistry.

References

- 1. Physiological functions and roles in cancer of the proliferation marker Ki-67 | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 2. Physiological functions and roles in cancer of the proliferation marker Ki-67 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ki67 Immunofluorescence on Bovine Cell Lines [bio-protocol.org]

- 4. wjgnet.com [wjgnet.com]

- 5. Quantitative assessment Ki-67 score for prediction of response to neoadjuvant chemotherapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ki-67 as a Predictor of Response to Neoadjuvant Chemotherapy in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cell proliferation antigen Ki-67 organises heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ki-67: more than a proliferation marker - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ki-67 regulates global gene expression and promotes sequential stages of carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Ki-67 Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. immunostep.com [immunostep.com]

- 13. Detection Ki 67 [bdbiosciences.com]

- 14. Western Blot Protocol | Proteintech Group [ptglab.com]

- 15. youtube.com [youtube.com]

Application Notes and Protocols for In Vivo Dissolution of YS-67

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-67 is a potent and selective epidermal growth factor receptor (EGFR) inhibitor with demonstrated anti-tumor activity in preclinical models. As a member of the 4-indolyl quinazoline class of compounds, this compound is characterized by its oral bioavailability. Proper dissolution and formulation are critical for achieving consistent and effective drug exposure in in vivo studies. These application notes provide detailed protocols for the dissolution of this compound for oral administration in animal models, based on established methodologies.

Compound Information

| Property | Value | Reference |

| Chemical Name | 4-indolyl quinazoline derivative | [1] |

| Molecular Formula | C₃₂H₃₄N₄O₃ | N/A |

| Molecular Weight | 522.64 g/mol | N/A |

| Primary Target | Epidermal Growth Factor Receptor (EGFR) | [1] |

| Activity | Inhibits wild-type, d746-750 deletion, and L858R mutant EGFR | [1] |

| In Vitro Solubility | 10 mg/mL in DMSO (19.13 mM) | N/A |

Signaling Pathway of this compound

This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Upon binding to its ligand, such as epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. This compound, as an EGFR inhibitor, blocks this initial phosphorylation step, thereby inhibiting these downstream pathways and leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

Protocol 1: DMSO and PEG300 Formulation for Oral Gavage

This protocol is a common and effective method for formulating poorly water-soluble compounds for oral administration in rodents.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300)

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Prepare Stock Solution:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mg/mL.

-

Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Sonication for 5-10 minutes can aid in dissolution.

-

-

Prepare Dosing Solution:

-

In a separate sterile tube, add the required volume of the this compound stock solution.

-

Add PEG300 to the tube. A common ratio is 1 part DMSO stock solution to 5-6 parts PEG300. For example, to prepare a 350 µL dosing solution, add 50 µL of the 10 mg/mL this compound stock solution to 300 µL of PEG300.

-

Vortex the mixture vigorously for 2-3 minutes until the solution is clear and homogenous.

-

-

Administration:

-

The dosing solution should be prepared fresh daily.

-

Administer the solution to the animals via oral gavage at the desired dosage. The volume administered will depend on the animal's weight and the target dose.

-

Quantitative Data Summary:

| Parameter | Value |

| Stock Solution Concentration | 10 mg/mL in DMSO |

| Dosing Solution Composition | 1 part 10 mg/mL this compound in DMSO : 6 parts PEG300 |

| Route of Administration | Oral Gavage |

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo efficacy study using this compound.

Discussion and Considerations

-

Vehicle Selection: The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the compound. The DMSO and PEG300 combination is a widely used vehicle for oral administration of hydrophobic compounds in preclinical studies. However, it is always recommended to perform a small pilot study to assess the tolerability of the vehicle and the formulated drug in the specific animal model.

-

Stability: this compound solutions should be prepared fresh daily to avoid potential degradation. Store the stock solution in DMSO at -20°C or -80°C for long-term storage, protected from light.

-

Dosage: The optimal dose of this compound will depend on the specific cancer model and the experimental design. In a study using an A431 xenograft model, this compound was well-tolerated and showed effective tumor growth suppression when administered orally[1]. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) and the optimal effective dose.

-

Alternative Formulations: For other routes of administration or if the DMSO/PEG300 formulation is not suitable, other vehicles such as corn oil, carboxymethylcellulose (CMC), or cyclodextrins could be explored. However, the solubility and stability of this compound in these vehicles would need to be determined empirically.

Conclusion

The successful in vivo application of this compound relies on appropriate dissolution and formulation. The protocol provided, utilizing DMSO and PEG300, offers a reliable method for preparing this compound for oral administration in preclinical cancer models. Researchers should adhere to best practices for formulation preparation and animal handling to ensure the integrity and reproducibility of their studies.

References

Application Notes and Protocols for YS-67 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-67 is an orally bioavailable, selective, and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). By targeting EGFR, this compound disrupts downstream signaling pathways, such as the AKT pathway, which are crucial for cell proliferation and survival. This mechanism of action makes this compound a promising candidate for investigation in non-small cell lung cancer (NSCLC) and other malignancies characterized by EGFR overexpression or mutation. Preclinical evaluation in relevant animal models is a critical step in the development of this compound as a potential therapeutic agent.

Disclaimer: There is currently no publicly available data on the in vivo dosage of this compound in animal models. The dosage information provided in this document is based on preclinical studies of other selective EGFR inhibitors with similar mechanisms of action, such as Gefitinib, Erlotinib, and Afatinib. This information is intended to serve as a starting point for comprehensive dose-finding and toxicology studies, which are essential to determine the safe and effective dosage of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | Key Mutation | Effect of this compound |

| A549 | Non-Small Cell Lung Cancer | KRAS | Inhibition of proliferation |

| PC-9 | Non-Small Cell Lung Cancer | EGFR exon 19 deletion | Inhibition of proliferation |

| A431 | Epidermoid Carcinoma | EGFR overexpression | Inhibition of proliferation |

Table 2: Reference Dosages of Other EGFR Inhibitors in Mouse Models of NSCLC

| Compound | Dosing Regimen | Animal Model | Key Findings |

| Gefitinib | 40 mg/kg/day (oral gavage) | H3255-Luciferase xenograft | Significant decrease in tumor growth[1] |

| Gefitinib | 200 mg/kg every 5 days (oral gavage) | H3255-Luciferase xenograft | Greater tumor growth inhibition than daily dosing[1] |

| Erlotinib | 15, 30, 60 mg/kg/day (oral gavage) | Lewis lung cancer xenograft | Dose-dependent suppression of tumor growth[2] |

| Erlotinib | 25 mg/kg/day, 5 days/week | Transgenic EGFR-mutant | Sustained and complete tumor regression[3] |

| Erlotinib | 200 mg/kg every other day (oral gavage) | HCC827 or PC9 xenografts | Tolerable and prolonged progression-free survival[4] |

| Afatinib | 5 mg/kg/day (oral) | Transgenic EGFR-mutant | Prolonged survival compared to gefitinib |

| Afatinib | 15 and 30 mg/kg/day (oral gavage) | PC-9 intracerebral metastasis | Dose-dependent inhibition of tumor growth[5] |

Signaling Pathway

This compound acts as an inhibitor of the EGFR signaling pathway. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. One of the key pathways activated is the PI3K/AKT pathway, which promotes cell survival and proliferation. This compound blocks the kinase activity of EGFR, thereby preventing its phosphorylation and the subsequent activation of AKT.

Caption: Inhibition of the EGFR signaling pathway by this compound.

Experimental Protocols

General Protocol for Evaluating this compound in a Non-Small Cell Lung Cancer Xenograft Mouse Model

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model using human NSCLC cells.

1. Cell Culture and Animal Model

-

Cell Lines: Use human NSCLC cell lines with known EGFR status (e.g., PC-9 for EGFR mutation, A549 for wild-type EGFR).

-

Animals: Utilize immunodeficient mice (e.g., BALB/c nude or NOD/SCID) of 6-8 weeks of age.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

2. Tumor Implantation

-

Harvest NSCLC cells during their exponential growth phase.

-

Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

-

Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

3. Experimental Workflow

Caption: General experimental workflow for in vivo efficacy studies.

4. Dosing and Administration

-

Dose-Finding Study: Conduct a preliminary dose-finding study to determine the maximum tolerated dose (MTD) of this compound. Start with a range of doses based on the reference data for other EGFR inhibitors (e.g., 10, 30, 100 mg/kg).

-

Vehicle: Formulate this compound in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80).

-

Administration: Administer this compound or vehicle control orally (gavage) once daily or according to the desired dosing schedule.

-

Treatment Groups:

-

Group 1: Vehicle control

-

Group 2: this compound (Low dose)

-

Group 3: this compound (Mid dose)

-

Group 4: this compound (High dose)

-

(Optional) Group 5: Positive control (e.g., Gefitinib or Erlotinib)

-

5. Efficacy Evaluation

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.

6. Pharmacodynamic Analysis

-

At the end of the study, euthanize the animals and excise the tumors.

-

A portion of the tumor can be flash-frozen for Western blot analysis to assess the inhibition of p-EGFR and p-AKT.[1][6]

-

Another portion can be fixed in formalin and embedded in paraffin for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

Logical Relationship Diagram

Caption: Logical flow from this compound administration to tumor inhibition.

References

- 1. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronopharmacology and Mechanism of Antitumor Effect of Erlotinib in Lewis Tumor-Bearing Mice | PLOS One [journals.plos.org]

- 3. Erlotinib resistance in mouse models of epidermal growth factor receptor-induced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of afatinib, an irreversible ErbB family blocker, in the treatment of intracerebral metastases of non-small cell lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

Application Notes and Protocols for High-Throughput Screening of Ki-67 Inhibitors

Topic: High-Throughput Screening Assay for the Identification of Ki-67 Inhibitors Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ki-67 protein is a well-established marker of cellular proliferation, with its expression being tightly regulated throughout the cell cycle.[1][2] It is present during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent (G0) cells.[1] Due to its strong association with cell proliferation, the Ki-67 labeling index is a crucial prognostic marker in various cancers, including breast, prostate, and brain tumors.[1][3] High levels of Ki-67 are often correlated with a more aggressive tumor phenotype and a poorer prognosis.[3]

While Ki-67's role as a proliferation marker is undisputed, its potential as a therapeutic target is an emerging area of interest.[3][4][5] Given that Ki-67 is highly expressed in malignant cells but almost undetectable in most normal, non-proliferating cells, targeting this protein presents a promising strategy for cancer therapy.[4][5] Therapeutic approaches have been explored, including the use of antisense oligonucleotides and antibodies to inhibit cell cycle progression.[3] The discovery of small molecule inhibitors of Ki-67 function or expression could offer a novel class of anti-cancer agents.

This document provides a detailed protocol for a high-content screening (HCS) assay designed to identify and characterize small molecule inhibitors of Ki-67 expression in a high-throughput format. For the purpose of this application note, we will refer to a hypothetical lead compound as YS-67 .

Ki-67 and Cell Cycle Regulation Pathway

The expression of Ki-67 is intrinsically linked to the cell cycle machinery. Its transcription is promoted by the E2F1 transcription factor, a key regulator of G1/S transition. During mitosis, Ki-67 relocates to the surface of chromosomes, forming a perichromosomal layer, and interacts with various proteins, including heterochromatin protein 1 (HP1). The activity and localization of Ki-67 are also regulated by post-translational modifications, such as phosphorylation by cyclin-dependent kinases (CDKs).

References

- 1. Ki-67 (protein) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Ki67 is a promising molecular target in the diagnosis of cancer (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ki67 targeted strategies for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: YS-67 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of YS-67, a novel and selective epidermal growth factor receptor (EGFR) inhibitor, and its application in cancer cell line research. Detailed protocols for key experimental assays are included to facilitate the investigation of this compound's anti-cancer properties.

Introduction to this compound

This compound is an orally bioavailable, selective, and potent inhibitor of the epidermal growth factor receptor (EGFR)[1][2][3]. Structurally, it is a 4-indolyl quinazoline derivative[2]. This compound has demonstrated significant anti-tumor activity by targeting EGFR and its downstream signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest[1][2][4]. Its efficacy has been evaluated in various cancer cell lines, particularly those relevant to non-small-cell lung cancer (NSCLC)[1][2].

Mechanism of Action